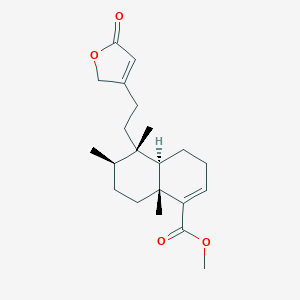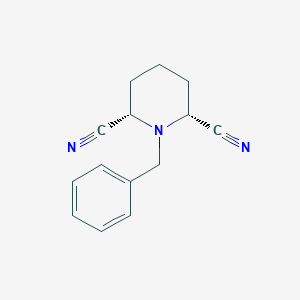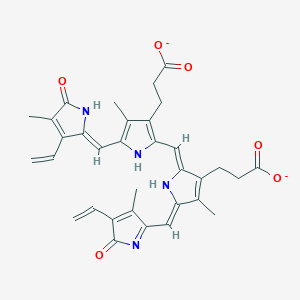
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de MDL-73147EF implique plusieurs étapes :
Cyclisation : Le malonate de diéthyle réagit avec le cis-1,4-dichloro-2-butène en présence d’hydrure de lithium dans le diméthylformamide pour former le diéthyl ester de l’acide 3-cyclopentène-1,1-dicarboxylique.
Décarboxylation : L’ester subit une hydrolyse avec de l’hydroxyde de sodium dans l’éthanol, suivie d’un chauffage pour donner de l’acide 3-cyclopentène-1-carboxylique.
Acylation : L’acide carboxylique réagit avec le chlorure de thionyle pour former le chlorure d’acyle, qui réagit ensuite avec l’éthanol pour produire l’ester éthylique.
Oxydation : L’ester éthylique est oxydé à l’aide de tétroxyde d’osmium et de N-méthylmorpholine N-oxyde dans l’acétone/eau pour former un composé dihydroxy, qui est ensuite oxydé avec du périodate de sodium dans le tétrahydrofurane pour donner un dialdehyde.
Cyclisation et réduction : Le dialdehyde subit une cyclisation avec l’ester éthylique de la glycine et l’acide acétonedicarboxylique pour former un dérivé de 9-azabicyclo[3,3,1]nonan-3-one, qui est ensuite réduit avec du borohydrure de sodium dans l’éthanol pour produire l’alcool correspondant.
Protection et cyclisation : L’alcool est protégé avec du dihydropyrane et de l’acide méthanesulfonique pour former un éther tétrahydropyranyle, qui est cyclisé à l’aide de tert-butylate de potassium dans du toluène chaud pour donner une cétone tricyclique.
Déprotection et estérification : La cétone est déprotégée avec de l’acide chlorhydrique pour former un alcool, qui est estérifié avec du chlorure de 1H-indole-3-carbonyle à l’aide d’acide tétrafluoroborique et de tétrafluoroborate d’argent dans le nitroéthane.
Analyse Des Réactions Chimiques
MDL-73147EF subit diverses réactions chimiques :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le tétroxyde d’osmium et le périodate de sodium.
Réduction : Le borohydrure de sodium est couramment utilisé pour réduire les composés intermédiaires pendant sa synthèse.
Substitution : Le composé subit des réactions de substitution, telles que la formation de chlorures d’acyle et d’esters.
Applications De Recherche Scientifique
MDL-73147EF est largement utilisé en recherche scientifique en raison de ses propriétés d’antagoniste des récepteurs de la sérotonine 5-HT3. Ses applications comprennent :
Chimie : Étude des interactions et des affinités de liaison des récepteurs de la sérotonine.
Biologie : Étude du rôle de la sérotonine dans divers processus biologiques.
Médecine : Développement de traitements contre les nausées et les vomissements induits par la chimiothérapie.
Industrie : Formulation de médicaments antiémétiques pour une utilisation clinique
Mécanisme D'action
MDL-73147EF exerce ses effets en se liant sélectivement aux récepteurs de la sérotonine 5-HT3, bloquant l’action de la sérotonine. Cette inhibition empêche l’activation des récepteurs, réduisant ainsi les nausées et les vomissements. Le composé est rapidement converti en son métabolite actif, l’hydrodolasetron, qui est principalement responsable de son activité pharmacologique .
Comparaison Avec Des Composés Similaires
MDL-73147EF est unique en raison de sa haute spécificité et de sa sélectivité pour les récepteurs de la sérotonine 5-HT3. Des composés similaires comprennent :
Ondansétron : Un autre antagoniste des récepteurs de la sérotonine 5-HT3 utilisé pour traiter les nausées et les vomissements.
Granisétron : Un antagoniste sélectif des récepteurs de la sérotonine 5-HT3 avec des applications similaires.
Palonosétron : Connu pour sa demi-vie plus longue et sa plus grande affinité de liaison aux récepteurs de la sérotonine 5-HT3
MDL-73147EF se distingue par sa conversion rapide en métabolite actif et son efficacité pour prévenir les nausées et les vomissements induits par la chimiothérapie.
Propriétés
Numéro CAS |
105384-13-2 |
|---|---|
Formule moléculaire |
C23H39ClN2O3 |
Poids moléculaire |
427 g/mol |
Nom IUPAC |
(1-butylpiperidin-4-yl) N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-3-5-7-8-11-19-27-22-13-10-9-12-21(22)24-23(26)28-20-14-17-25(18-15-20)16-6-4-2;/h9-10,12-13,20H,3-8,11,14-19H2,1-2H3,(H,24,26);1H |
Clé InChI |
NQKRYXNAVXGWQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CCN(CC2)CCCC.Cl |
SMILES canonique |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Synonymes |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-heptoxyphenyl)carbam ate chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



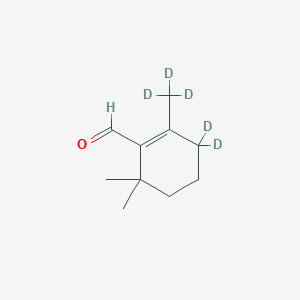
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)

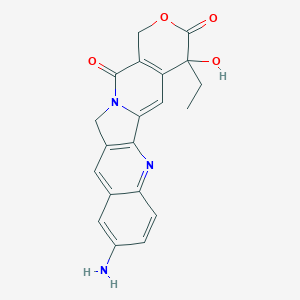


![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
